4-nitrobenzyl 3-(acetylamino)benzoate
Description
Properties
IUPAC Name |
(4-nitrophenyl)methyl 3-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-14-4-2-3-13(9-14)16(20)23-10-12-5-7-15(8-6-12)18(21)22/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOIZPAAWXIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. What are the standard synthetic routes for 4-nitrobenzyl 3-(acetylamino)benzoate, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or esterification reactions. For example, coupling 3-(acetylamino)benzoic acid with 4-nitrobenzyl bromide in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours. Reaction efficiency can be optimized by:
- Varying stoichiometry (e.g., 1.2 equivalents of 4-nitrobenzyl bromide to ensure complete conversion).
- Monitoring progress via TLC (using ethyl acetate/hexane mixtures as eluents) .
- Purification via recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl groups) and acetyl protons (δ 2.1 ppm).
- ¹³C NMR confirms ester carbonyl (δ ~165 ppm) and nitro group positions.
- FT-IR Spectroscopy :
- Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups.
- HPLC :
- Retention time comparison with standards ensures purity (>98%) .
Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?
Methodological Answer:
- Storage Conditions :
- Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or nitro group reduction.
- Incompatible Materials :
- Avoid oxidizers (e.g., peroxides) and strong acids/bases, which may degrade the nitro or ester groups .
- Stability Monitoring :
- Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
Methodological Answer:
- Derivative Synthesis :
- Modify substituents (e.g., replace nitro with cyano or methoxy groups) to assess electronic effects.
- In Vitro Assays :
- Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay on cancer cell lines) at varying concentrations (1–100 µM).
- Computational Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease) based on structural analogs .
Q. What experimental strategies can resolve contradictions in spectroscopic data during the characterization of this compound?
Methodological Answer:
- Cross-Validation :
- Compare NMR data with density functional theory (DFT)-calculated chemical shifts for ambiguous signals.
- High-Resolution Mass Spectrometry (HRMS) :
- Confirm molecular formula (e.g., C₁₆H₁₃N₂O₅⁺ requires m/z 313.0824).
- X-ray Crystallography :
Q. How can computational chemistry methods predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Quantum Chemical Calculations :
- Perform DFT (B3LYP/6-311+G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Transition State Analysis :
- Simulate reaction pathways (e.g., ester hydrolysis) using Gaussian 16 to predict activation energies.
- ADMET Prediction :
- Use SwissADME to forecast metabolic stability and toxicity, guiding derivative prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
